molecular formula C7H6O3 B041443 3-Hydroxybenzoic acid CAS No. 99-06-9

3-Hydroxybenzoic acid

Cat. No.: B041443
CAS No.: 99-06-9
M. Wt: 138.12 g/mol
InChI Key: IJFXRHURBJZNAO-UHFFFAOYSA-N
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Description

3-Hydroxybenzoic acid, also known as meta-hydroxybenzoic acid or 3-carboxyphenol, is a monohydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is naturally occurring and can be found in various plants, such as vanilla beans, raspberries, and tea leaves . It is used in the synthesis of medicinally important compounds and has various applications in the pharmaceutical, cosmetic, and food industries .

Mechanism of Action

Target of Action

3-Hydroxybenzoic acid (3HBA) is a monohydroxybenzoic acid that is used in the synthesis of medicinally important compounds such as tyrosine kinase Tie-2 inhibitor, amyloidogenesis inhibitor, antioxidant and anti-inflammatory agents based on oxadiazole analogs of resveratrol . It is produced in the gut microflora as one of the three main metabolites formed from the catechin diet .

Mode of Action

It is known that hydroxybenzoic acids have the potential to form strong hydrogen-bonding interactions with other functional groups . This interaction could potentially influence the activity of the target molecules, leading to changes in their function.

Biochemical Pathways

3HBA is involved in various biochemical pathways. It is a component of the structural skeleton of various biologically active small molecules . It is also a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . Furthermore, it is transformed by Pseudomonas putida BS893 via a new pathway via 2,3-dihydroxybenzoate (2,3-DBA) and catechol .

Pharmacokinetics

The two metastable polymorphs are storage stable if phase pure and monotropically related to form I . Depending on its chemical nature, each compound may exist or can be designed in a number of solid-state forms .

Result of Action

The result of 3HBA’s action is largely dependent on its targets and the biochemical pathways it is involved in. For example, as a component of various biologically active small molecules, it can contribute to the therapeutic effects of these molecules . As a major aromatic secondary metabolite, it can impart food with typical organoleptic characteristics .

Action Environment

The action of 3HBA can be influenced by various environmental factors. For instance, the solid form of the compound can have a tremendous impact on materials properties such as solubility and stability . This can profoundly influence industrial processes and the performance of a fine chemical . Furthermore, the transformation of 3HBA by Pseudomonas putida BS893 can be affected by the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the alkali fusion method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Hydroxybenzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxybenzoic acid is one of several hydroxybenzoic acids, including:

    Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.

    p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid): Used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.

    Gentisic Acid (2,5-Dihydroxybenzoic Acid): Used in the treatment of rheumatoid arthritis.

This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. It is particularly valued for its role in the synthesis of medicinal compounds and its antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

3-hydroxybenzoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFXRHURBJZNAO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
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Related CAS

25302-76-5, 7720-19-6 (mono-hydrochloride salt)
Record name 3-Hydroxybenzoic acid homopolymer
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Record name 3-Hydroxybenzoic acid
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DSSTOX Substance ID

DTXSID6021610
Record name 3-Hydroxybenzoic acid
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Molecular Weight

138.12 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder
Record name 3-Hydroxybenzoic acid
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Solubility

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol)
Record name 3-Hydroxybenzoic acid
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Vapor Pressure

0.000158 [mmHg]
Record name 3-Hydroxybenzoic acid
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CAS No.

99-06-9
Record name 3-Hydroxybenzoic acid
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Record name 3-HYDROXYBENZOIC ACID
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Melting Point

202 °C
Record name 3-Hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

Within the framework of the process according to the invention, sulphophthalic acid are 3-sulphophthalic acid and 4-sulphophthalic acid. They can be reacted according to the invention either on their own or as a mixture, to give 3-hydroxybenzoic acid. Preferably, a mixture of the two isomeric sulphophthalic acids such as is obtained from the sulphonation of phthalic anhydride with oleum is used for the process according to the invention. The mixture obtained from the said sulphonation is a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid in a ratio of 1:4 to 1:6.
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Synthesis routes and methods II

Procedure details

403.9 g (91.4%), corresponding to 369 g (100%), (1.5 mols), of the dry monosodium salt of a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid are added to 960 g of 50% strength sodium hydroxide solution (12 mols of NaOH), which have been initially introduced into a nickel autoclave with a capacity of 1.3 l. The autoclave is closed and kept at a temperature of 260° C. for a period of 10 hours, during which time a maximum pressure of 28 bars is set up. After the reaction has ended, the contents of the autoclave are allowed to cool, the suspension is removed and the reactor is rinsed with about 1000 ml of water. The suspension is warmed to 80° C. and introduced carefully, in the course of 1 hour, into a mixture of 1500 ml of crude concentrated hydrochloric acid and 300 g of ice, whilst stirring vigorously. Vigorous evolution of gas due to the carbon dioxide and sulphur dioxide liberated is observed. After all of the mixture has run in, residues of sulphur dioxide are driven off by warming for two hours at 90° C., and the mixture is then cooled slowly to room temperature. The crystal slurry which is filtered off is dried in a vacuum drying cabinet at 90° C. and 20 mm Hg and gives a yield of 201 g (97% of theory) of 3-hydroxybenzoic acid with a purity of 99.9%. The water content is 0.01% and the sodium chloride content is 0.1%. No other impurities are detectable.
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Synthesis routes and methods III

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
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Synthesis routes and methods IV

Procedure details

Into a 250 mL round bottom flask was added 50 mL of dry dimethyl formamide. Ffifteen parts of the hydroxy benzoate (27) and seventeen parts of tert-butyldimethyl silyl chloride were added to the reaction flask with stirring. Seventeen parts of Imidazole was added in portions and stirring was continued for 10 hours. The reaction mixture was extracted with (3×300 mL) of hexane and the hexane layer was washed twice with 250 mL of water. The organic layer was dried on anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give an oil, yield 26 parts. This material was pure enough for the next step of the reaction. The material was prepared according to the following equation:
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Synthesis routes and methods V

Procedure details

The technical 3-sulphobenzoic acid melt, preferably not diluted, and the concentrated aqueous sodium hydroxide solution are pumped simultaneously into a mixing tube, the mixing tube being so designed that complete mixing takes place solely as a result of the turbulent flow produced. If desired the mixing process can also be assisted by internal fitments in the mixing tube, but this measure is not absolutely necessary. For example, 2,000 to 5,000 ml per hour of technical sulphonation melt can be mixed with corresponding quantities of sodium hydroxide solution in a mixing tube 500 mm in length and 5 mm in diameter, and can be conveyed into the reaction vessel for the subsequent pressure hydrolysis. This variant also can be carried out under normal pressure or under an elevated pressure, this elevated pressure being limited, if desired. If the initial temperatures of the components are suitably chosen, for example 150° to 180° C. for the sulphonation melt and 100° to 180° C. for the sodium hydroxide solution, a reaction temperature which is advantageous for the reaction to give 3-hydroxybenzoic acid, for example 270° to 320° C., will be reached at the end of the mixing tube. It can also be advantageous to carry out the mixing operation at a lower temperature or to limit the resulting steam pressure by blowing off steam. This process constitutes a partially continuous process in which the mixing operation in the mixing tube constitutes the continuous part of the process and the subsequent completion of the reaction in an autoclave constitutes the discontinuous part. However, since the reaction between the 3-sulphobenzoic acid and the alkali metal hydroxide becomes increasingly rapid in the upper part of the temperature range of 220° to 450° C. mentioned, it is also possible to complete the conversion into 3-hydroxybenzoic acid and thus the total reaction in a continuous form in the mixing tube itself, if the temperature is sufficiently high, for example in the region of 400° C. and if the corresponding pressure is maintained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzoic acid
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3-Hydroxybenzoic acid
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3-Hydroxybenzoic acid
Reactant of Route 4
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Reactant of Route 5
3-Hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: How does 3-hydroxybenzoic acid interact with biological systems?

A1: Research indicates this compound can inhibit magnesium chelatase activity in plants like cress and barley. [] This enzyme is crucial for chlorophyll synthesis, and its inhibition disrupts chlorophyll production, impacting plant growth and development. [] Additionally, this compound exhibits antibacterial activity and influences bacterial communication systems. [, ]

Q2: What are the downstream effects of this compound on Staphylococcus aureus?

A2: Studies show that this compound effectively inhibits the Agr and Sar quorum sensing systems in Staphylococcus aureus, leading to reduced biofilm formation and dispersion. [] This inhibition also significantly impacts the bacteria's spreading ability, hemolytic activity, and proteolytic activity. []

Q3: How does this compound affect the production of virulence factors in Xanthomonas campestris pv. campestris?

A3: Research suggests that this compound, acting as a diffusible factor, plays a crucial role in the biosynthesis of xanthomonadin, a pigment vital for the pathogen's virulence. [] Interfering with this compound production disrupts xanthomonadin biosynthesis, subsequently impacting the production of other virulence factors and attenuating the bacteria's virulence in host plants. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.

Q5: How can spectroscopic techniques aid in characterizing this compound?

A5: Techniques like Infrared (IR), 1H NMR, and 13C NMR spectroscopy provide valuable structural information. [] For instance, IR spectroscopy can identify functional groups such as the carboxylic acid and hydroxyl groups present in the molecule. [] Meanwhile, NMR spectroscopy can elucidate the arrangement of hydrogen and carbon atoms in the molecule. []

Q6: How does the structure of this compound influence its use in liquid crystal applications?

A6: The presence of both a rigid aromatic ring and a flexible carboxylic acid group in this compound makes it a suitable building block for liquid crystal materials. [, , ] By modifying the substituents on the aromatic ring and varying the length of the terminal alkyl chains, researchers can fine-tune the mesomorphic properties of the resulting liquid crystals. [, , ]

Q7: What catalytic properties of this compound derivatives contribute to their use in analytical chemistry?

A7: Derivatives like 2,4,6-tribromo-3-hydroxybenzoic acid are used as chromogenic agents in enzymatic assays. [, ] For example, they significantly enhance the sensitivity of cholesterol detection methods by forming intensely colored products upon reaction with hydrogen peroxide generated during enzymatic cholesterol oxidation. [, ]

Q8: How does computational chemistry contribute to understanding the properties and behavior of this compound?

A8: Density functional theory (DFT) calculations play a crucial role in predicting the vibrational modes and spectroscopic properties of this compound and its cocrystals. [] These calculations offer valuable insights into the intermolecular interactions, particularly hydrogen bonding, influencing the cocrystal formation and stability. []

Q9: How do structural modifications of this compound influence its biological activity?

A9: Studies indicate that the position and number of hydroxyl groups on the benzene ring greatly impact the antialgal activity of hydroxybenzoic acid derivatives. [] For instance, gallic acid, with three hydroxyl groups, exhibits stronger growth inhibition on Microcystis aeruginosa compared to this compound or salicylic acid. []

Q10: What structural features of this compound are essential for its role as a diffusible factor in Xanthomonas campestris pv. campestris?

A10: Research on this compound and its derivatives reveals that the hydroxyl group and its specific position on the aromatic ring are crucial for the compound's function in xanthomonadin biosynthesis. [] Modifications to these structural features can significantly impact the compound's biological activity in this context. []

Q11: How is the impact of this compound on amyloid beta aggregation studied?

A11: In vitro studies have demonstrated the potential of this compound and its metabolite, 3-(3´-hydroxyphenyl)propionic acid, to inhibit the formation of toxic amyloid beta aggregates. [] These findings suggest a potential role for these compounds in mitigating amyloid beta-induced neurotoxicity, a key hallmark of Alzheimer's disease. []

Q12: What in vivo models are used to study the effects of this compound and related compounds?

A12: Researchers utilize rodent models to investigate the bioavailability and bioactivity of this compound and its metabolites, particularly in the context of Alzheimer's disease. [] These studies often involve orally administering this compound-containing extracts, like grape seed polyphenol extract, and analyzing the compound's distribution and effects in the brain. []

Q13: What analytical techniques are employed to investigate the metabolism of this compound in bacterial systems?

A13: To study the degradation pathways of this compound in bacteria, researchers utilize techniques like high-performance liquid chromatography (HPLC) to identify and quantify metabolic intermediates. [, ] Gas chromatography-mass spectrometry (GC-MS) is another powerful tool employed for analyzing the metabolic breakdown products of this compound in bacterial cultures. []

Q14: How is this compound content determined in plant materials like Artemisiae Argyi Folium?

A14: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound in complex plant matrices. [] This technique allows for the separation and detection of this compound, enabling researchers to assess its presence and levels in various plant species and their processed forms. []

Q15: How does the formation of cocrystals impact the solubility of this compound?

A15: Studies on cocrystal formation, such as those between this compound and pyrazinamide or piracetam, highlight the potential of this approach to modify the compound's physicochemical properties, including solubility. [, ] Cocrystallization can lead to altered dissolution rates and solubility profiles, offering opportunities to enhance the bioavailability and efficacy of pharmaceutical compounds. [, ]

Q16: How is the biodegradability of this compound studied in environmental settings?

A16: Researchers isolate and characterize thermophilic Bacillus species from environments like decayed wood bark and hot springs to study their ability to degrade aromatic compounds, including this compound. [] These studies help understand the biodegradation pathways and the role of specific microbial communities in breaking down such compounds under thermophilic conditions. []

Q17: How do interdisciplinary approaches contribute to our understanding of this compound?

A17: Combining chemical synthesis, material characterization, and device fabrication allows scientists to explore the potential of this compound derivatives in advanced applications like photosensitive liquid crystals. [] This interdisciplinary approach merges organic chemistry, materials science, and engineering to develop innovative materials with tailored properties for optoelectronic devices. []

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